molecular formula C10H10O2 B1643500 1-Ethynyl-2,4-dimethoxybenzene

1-Ethynyl-2,4-dimethoxybenzene

Cat. No.: B1643500
M. Wt: 162.18 g/mol
InChI Key: IVORCBKUUYGUOL-UHFFFAOYSA-N
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Description

Contextualization of Arylethynyl Functional Groups in Contemporary Organic Synthesis

The arylethynyl functional group, a key feature of 1-Ethynyl-2,4-dimethoxybenzene, is a cornerstone in modern organic synthesis. researchgate.net Alkynes, in general, are highly versatile building blocks due to the reactivity of their carbon-carbon triple bond, which can participate in a wide array of chemical transformations. researchgate.net Arylethynyl compounds, specifically, are integral to the construction of complex molecules with applications in materials science, pharmaceuticals, and natural product chemistry. byjus.comiucr.org

The Sonogashira coupling, a powerful cross-coupling reaction, frequently employs arylethynyl groups to form carbon-carbon bonds with aryl or vinyl halides. byjus.comwikipedia.orgslideshare.net This reaction is carried out under mild conditions and is tolerant of a wide range of functional groups, making it a favored method for synthesizing complex molecules. wikipedia.orgorganic-chemistry.org Furthermore, the ethynyl (B1212043) group can be utilized in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to create triazole-containing compounds with potential biological activity. researchgate.netbohrium.com The development of air-stable triarylboranes containing arylethynyl groups has also opened new avenues in the field of π-electron systems, which are crucial for creating novel photophysical materials. acs.org

Overview of the Dimethoxybenzene Scaffold as a Versatile Synthetic Platform

The dimethoxybenzene scaffold is a frequently encountered structural motif in organic chemistry, valued for its role as a versatile synthetic platform. solubilityofthings.commdpi.com The methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic aromatic substitution reactions. smolecule.com This property allows for the introduction of various substituents onto the benzene ring, facilitating the synthesis of a diverse range of derivatives. smolecule.com

The 1,4-dimethoxybenzene (B90301) core, for instance, is a precursor in the synthesis of quinones, which are important in various biological processes and have applications in medicine. mdpi.com The oxidation of 1,4-dimethoxybenzene derivatives is a common method for producing 1,4-benzoquinones. mdpi.com Moreover, the dimethoxybenzene scaffold has been identified as a key component in the development of inhibitors for fibroblast growth factor receptors (FGFR), highlighting its significance in medicinal chemistry. nih.gov The specific positioning of the methoxy groups can influence the reactivity and properties of the molecule, making different isomers of dimethoxybenzene suitable for distinct synthetic targets. wikipedia.org

Research Landscape and Specific Academic Interest in this compound

The research landscape surrounding this compound is centered on its utility as a precursor in the synthesis of novel organic compounds with specific functionalities. Its structure, combining the reactive ethynyl group with the activating dimethoxybenzene ring, makes it a valuable starting material for a variety of chemical transformations.

One significant area of research involves its use in cycloaddition reactions. For example, it has been employed in inverse electron demand aza-Diels-Alder reactions with 1,2,4-triazines to produce highly substituted pyridines. whiterose.ac.uk Additionally, it serves as a key reactant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazole hybrids, which have been investigated for their potential anticancer properties. researchgate.net The electron-rich nature of the dimethoxybenzene ring can also activate the attached alkyne for [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions, a method used to synthesize push-pull chromophores with applications in materials science. metu.edu.tr

Furthermore, this compound is a valuable substrate in cross-coupling reactions. The Sonogashira coupling, for instance, can be used to link this molecule to various aryl or vinyl halides, creating more complex arylethynyl structures. core.ac.ukrsc.org These reactions are fundamental in building the carbon skeletons of a wide range of organic molecules.

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound nih.gov
Synonyms 2,4-dimethoxyphenylacetylene, 1,3-dimethoxy-4-ethynylbenzene nih.gov
CAS Number 77336-36-8 nih.gov
Molecular Formula C₁₀H₁₀O₂ nih.gov
Molecular Weight 162.18 g/mol nih.gov
Appearance White to light yellow powder or crystal tcichemicals.com
Purity >98.0% (GC) tcichemicals.com
Melting Point 71.0 to 75.0 °C tcichemicals.com

Synthetic Routes to this compound and Related Compounds Explored

The synthesis of this compound and analogous dimethoxyarylethynes is a focal point of research due to their utility as intermediates in the creation of more complex molecules. The methodologies employed primarily revolve around palladium-catalyzed cross-coupling reactions, with alternative strategies providing viable pathways to these valuable chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-ethynyl-2,4-dimethoxybenzene

InChI

InChI=1S/C10H10O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h1,5-7H,2-3H3

InChI Key

IVORCBKUUYGUOL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C#C)OC

Canonical SMILES

COC1=CC(=C(C=C1)C#C)OC

Origin of Product

United States

Reactivity and Chemical Transformations of 1 Ethynyl 2,4 Dimethoxybenzene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the chemical transformations of 1-ethynyl-2,4-dimethoxybenzene, providing efficient routes to cyclic compounds. These reactions leverage the π-system of the ethynyl (B1212043) group to form new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other Click Chemistry Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, a class of reactions known for their reliability, high yields, and simplicity. tcichemicals.com This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, like this compound, to regioselectively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govrsc.org The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry and materials science. nih.govnih.gov

The CuAAC reaction is prized for its mild reaction conditions and tolerance of a wide array of functional groups. beilstein-journals.org The process is often carried out in various solvents, including aqueous media, making it environmentally friendly. beilstein-journals.org The copper(I) catalyst, often generated in situ, activates the terminal alkyne for the cycloaddition. wikipedia.org This methodology has been widely applied in bioconjugation, drug discovery, and the synthesis of functional materials. nih.govnih.gov

Reactant 1Reactant 2CatalystProductReaction Type
This compoundOrganic AzideCopper(I)1-(2,4-dimethoxyphenyl)-4-substituted-1H-1,2,3-triazoleCuAAC

[2+2] Cycloaddition-Retroelectrocyclization (CA-RE) Pathways with Electron-Deficient Olefins

The [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction is a powerful method for the synthesis of push-pull chromophores. nih.govbeilstein-journals.org This reaction occurs between electron-rich alkynes, such as this compound, and electron-deficient alkenes. nih.gov The reaction proceeds through a two-step mechanism involving an initial [2+2] cycloaddition to form a cyclobutene (B1205218) intermediate, which then undergoes a retroelectrocyclization to yield the final product. nih.gov This reaction is known for its simplicity, high reaction rates, and high yields. nih.gov In some cases, the regioselectivity of the reaction can be inverted, leading to the formation of unexpected regioisomers. nih.govresearchgate.net

Diels-Alder Reactions Involving Ethynyl-Substituted Dimethoxybenzenes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgwikipedia.orglibretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). masterorganicchemistry.comscholaris.ca While less common for simple alkynes, ethynyl-substituted dimethoxybenzenes can participate as dienophiles, particularly when activated by the electron-donating methoxy (B1213986) groups. These reactions provide a direct route to substituted cyclohexadiene derivatives, which can be further functionalized. The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously. youtube.com Intramolecular versions of this reaction, where the diene and dienophile are part of the same molecule, can lead to the formation of complex polycyclic systems. nih.gov The hetero-Diels-Alder reaction, a variation where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is a valuable tool for synthesizing heterocyclic compounds. illinois.edu

DieneDienophileProductReaction Type
Conjugated DieneThis compoundSubstituted cyclohexadieneDiels-Alder [4+2] Cycloaddition

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions involving this compound are pivotal in constructing complex cyclic and polycyclic frameworks. These transformations, often catalyzed by gold complexes, proceed through cascade or dehydrogenative pathways, leading to a significant increase in molecular complexity in a single step.

Gold-Catalyzed Cascade and Dehydrogenative Cycloisomerization Reactions

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the alkyne functionality of this compound towards nucleophilic attack. beilstein-journals.org This activation facilitates a variety of cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation. rsc.org For instance, gold-catalyzed cycloisomerization of enynes containing the 2,4-dimethoxyphenylacetylene moiety can lead to the formation of complex polycyclic structures. nih.gov These reactions can proceed through different pathways, such as 5-exo-dig or 6-endo-dig cyclizations, depending on the substrate and reaction conditions. nih.gov Gold-catalyzed reactions are known for their mild conditions and high atom economy. beilstein-journals.org

Dehydrogenative cycloisomerization is another important gold-catalyzed transformation. These reactions involve the formation of a new ring with the concomitant loss of a hydrogen molecule. This strategy allows for the construction of aromatic and heteroaromatic systems.

Substrate TypeCatalystReaction TypeProduct Class
Enynes with 2,4-dimethoxyphenylacetyleneGold(I) complexesCycloisomerization-Dimerization CascadePolycyclic adducts
1,4-diene-tethered 2-alkynylbenzaldehydesGold(I) complexesCascade AnnulationPolycyclic bridged pyrrolidines and azepines
2-alkynyl arylazides and alkynolsGold complexesMultiple Cascade ReactionPyrroloindolone derivatives

Electrophilic Cyclizations for Heterocycle Formation (e.g., Iodocyclization)

Electrophilic cyclization provides a direct route to various heterocyclic compounds from this compound. In these reactions, an electrophile, such as an iodine source (iodocyclization), activates the alkyne, which is then attacked by an internal nucleophile. The electron-rich 2,4-dimethoxybenzene ring can act as the internal nucleophile, leading to the formation of fused ring systems. This methodology is particularly useful for the synthesis of iodine-containing heterocycles, which can be further functionalized through cross-coupling reactions.

Intramolecular Cyclizations to Fused Aromatic and Heteroaromatic Systems

The ethynyl group in this compound is a powerful handle for the construction of fused aromatic and heteroaromatic systems through intramolecular cyclization reactions. These transformations typically require the presence of a suitably positioned nucleophile that can attack the activated alkyne. While direct cyclization of this compound itself is not common, strategic modification of the molecule can enable a variety of ring-closing pathways.

A prevalent strategy involves the conversion of one of the methoxy groups, particularly the one at the C2 position, into a hydroxyl group to form a 2-alkynylphenol derivative. Such precursors are well-established substrates for cyclization to form benzofurans. nih.govresearchgate.net This transformation can be catalyzed by a range of transition metals, including palladium, gold, and rhenium. nih.govresearchgate.netelsevierpure.com

For instance, a plausible route to a dimethoxy-substituted benzofuran (B130515) would involve the selective demethylation of this compound at the ortho position to the ethynyl group, followed by a catalyzed intramolecular hydroalkoxylation. Transition metal-catalyzed hydroalkoxylation of alkynes is a reliable method for synthesizing C2-substituted benzofurans from o-alkynylphenols. nih.gov

Gold catalysts are particularly effective in promoting the intramolecular hydroarylation of alkynes, a process that can be likened to a Friedel-Crafts-type electrophilic aromatic substitution where the gold-activated alkyne serves as the electrophile. unito.itrsc.orgnih.govnih.govrsc.org This methodology has been successfully applied to synthesize a wide array of carbocyclic and heterocyclic polyaromatic compounds.

The table below summarizes representative catalyst systems used for the cyclization of o-alkynylphenols to benzofurans, a reaction type that is highly relevant to derivatives of this compound.

Catalyst SystemReaction TypeProductReference
Pd-nanoparticlesIntramolecular hydroalkoxylationC2-substituted benzofurans nih.gov
Rhenium complexesCarboalkoxylation of alkynesC3-substituted benzofurans nih.gov
Gold(I) complexesIntramolecular hydroarylationTetrahydrobenzo[g]quinolines unito.it
Iodine(III) reagentsOxidative cyclization2-Arylbenzofurans nih.gov

Mechanistic Studies of Ring-Closure Pathways (e.g., 5-exo-dig vs. 6-endo-dig)

The regioselectivity of intramolecular cyclizations of alkynes is a critical aspect of synthetic design, often dictated by Baldwin's rules. For alkynyl systems, the two most common ring-closing pathways are the 5-exo-dig and 6-endo-dig cyclizations. The "exo" and "endo" descriptors refer to whether the attacking atom closes onto the external or internal carbon of the triple bond, respectively, while "dig" indicates a diagonal geometry at the alkyne.

Generally, 5-exo cyclizations are kinetically favored over 6-endo cyclizations due to better stereoelectronic alignment between the nucleophile's trajectory and the π* orbital of the alkyne. However, the outcome of the reaction can be influenced by a variety of factors, including the nature of the attacking nucleophile, the substituents on the alkyne, and the reaction conditions. nih.gov

In cases where the 6-endo cyclization leads to the formation of a new aromatic ring, the thermodynamic stability of the product can overcome the kinetic preference for the 5-exo pathway. nih.gov Computational studies have shown that the formation of an aromatic ring not only makes the 6-endo process thermodynamically favorable but also lowers its activation barrier. nih.gov

The competition between these pathways can be subtle and is also affected by strain in polycyclic systems. Research has indicated that the 6-endo cyclization can be kinetically favored in smaller, more strained ring systems, while the 5-exo pathway has a lower barrier in larger rings. nih.gov

For a hypothetical derivative of this compound, such as a 2-(o-ethynylphenoxy)acetic acid, the choice between forming a five-membered ring (5-exo-dig) or a six-membered ring (6-endo-dig) would depend on these competing electronic and steric factors. Gold-catalyzed cyclizations, for example, have been shown to proceed via a 6-exo-dig pathway in the synthesis of tetrahydrobenzo[g]quinolines. unito.it In contrast, iridium-catalyzed intramolecular reactions of 2-alkynyl diaryl sulfides also favor a 6-exo-dig cyclization. elsevierpure.com

Organometallic Reactions and Polymerization

The ethynyl group of this compound is a versatile functional group for organometallic chemistry, capable of acting as a ligand for transition metals and serving as a monomer in polymerization reactions.

Coordination Chemistry of the Ethynyl Ligand with Transition Metals

The carbon-carbon triple bond of the ethynyl group in this compound can coordinate to transition metals to form π-complexes. This coordination involves the donation of electrons from the filled π orbitals of the alkyne to empty orbitals on the metal, and back-donation from filled metal d-orbitals to the empty π* antibonding orbitals of the alkyne. egyankosh.ac.in This synergistic bonding is a key feature of metal-alkyne complexes. dalalinstitute.com

Alkynes can act as two-electron donors when coordinated side-on to a single metal center (η²-coordination). egyankosh.ac.in Phenylacetylene (B144264) derivatives, including those with alkoxy substituents, can form stable complexes with a variety of transition metals from groups 4, 6, and others. nih.govacs.orgresearchgate.net For example, bis(diphenylphosphino)acetylene (B1583838) has been shown to form stable η²-complexes with titanium and zirconium metallocenes. nih.gov

The electronic properties of the phenylacetylene derivative can influence the strength of the metal-ligand bond. The electron-donating methoxy groups on the benzene (B151609) ring of this compound increase the electron density of the π-system, which can affect its interaction with transition metal centers.

Electropolymerization of Ethynyl-Dimethoxybenzene Monomers

Electropolymerization is a technique used to form polymer films directly on an electrode surface. Monomers like this compound, which possess an electropolymerizable group (the ethynyl moiety), can potentially form conjugated polymer networks through this method. The process involves the electrochemical oxidation or reduction of the monomer to generate reactive species that initiate polymerization.

While specific studies on the electropolymerization of this compound are not prevalent, research on substituted polyacetylenes provides a strong model for this process. For example, conjugated poly(phenylacetylene)s with electropolymerizable carbazole (B46965) side groups have been synthesized and subsequently cross-linked via cyclic voltammetry to form conjugated polymer network films. uh.eduresearchgate.net This approach combines the properties of the poly(phenylacetylene) backbone with those of the electropolymerized units. uh.eduresearchgate.net

The electropolymerization of alkoxy-substituted monomers is a known method for producing conductive polymers. frontiersin.org The presence of methoxy groups on the phenylacetylene monomer would likely influence the oxidation potential and the properties of the resulting polymer film. Anodic oxidation of 1,4-dimethoxybenzene (B90301) derivatives has been shown to lead to polymers and coupling products, indicating the susceptibility of such systems to electrochemical polymerization. birmingham.ac.uk

Controlled Polymerization of Phenylacetylene Derivatives

Phenylacetylene derivatives can undergo controlled polymerization to produce well-defined polymers with specific molecular weights and low dispersity. Rhodium-based catalysts are particularly effective for the stereoregular polymerization of these monomers. rsc.org

The polymerization of phenylacetylene and its derivatives with electron-donating substituents, such as methoxy groups, has been successfully achieved using rhodium(I) catalysts. For instance, the polymerization of 1-ethynyl-3-methoxybenzene with a cationic rhodium(I) complex yielded megadalton poly(phenylacetylene)s. rsc.org The electronic effect of the substituent has a strong influence on the catalytic activity, with electron-donating groups affecting the polymerization rate. rsc.org

The mechanism of rhodium-catalyzed polymerization of phenylacetylenes is thought to proceed via a cis-insertion of the monomer into a rhodium-vinyl species. This process leads to highly stereoregular polymers with a cis-transoidal conformation. rsc.org

The table below presents data on the rhodium-catalyzed polymerization of various substituted phenylacetylenes, demonstrating the versatility of this method for creating high molecular weight polymers.

MonomerCatalyst SystemPolymer Molecular Weight (Mn)Reference
1-Ethynyl-3-methoxybenzene[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]≈ 1.1 x 10⁶ g/mol rsc.org
1-Ethynyl-4-methoxybenzene[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]1.70 x 10⁶ g/mol rsc.org
Phenylacetylene[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]≈ 1.1 x 10⁶ g/mol rsc.org
1-(tert-Butyl)-4-ethynylbenzene[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]2.72 x 10⁶ g/mol rsc.org

Electrophilic Aromatic Substitution on the Dimethoxybenzene Core

The dimethoxybenzene core of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two methoxy groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. msu.edu

The directing effects of the substituents on the benzene ring determine the position of substitution. Methoxy groups are strong activating groups and are ortho, para-directors. In this compound, the two methoxy groups are at positions 2 and 4 relative to the ethynyl group at position 1.

The directing effects of the two methoxy groups are cooperative, strongly activating the positions ortho and para to them. The ethynyl group, on the other hand, is generally considered to be a deactivating group due to the sp-hybridized carbons being more electronegative than sp²-hybridized carbons.

When considering the possible sites for electrophilic attack on this compound, the positions ortho and para to the strongly activating methoxy groups are the most likely to react. The C5 position is ortho to the C4-methoxy group and para to the C2-methoxy group, making it a highly activated and sterically accessible site for substitution. The C3 position is ortho to both methoxy groups, which would also be an activated site, though potentially more sterically hindered. The C6 position is ortho to the C1-ethynyl group and meta to the C4-methoxy group, making it less favored.

Therefore, electrophilic aromatic substitution reactions such as nitration and halogenation are expected to occur predominantly at the C5 position. Studies on the nitration and bromination of substituted 1,4-dimethoxybenzenes support the strong directing effect of the methoxy groups, leading to regioselective substitution. mdma.chchemspider.comresearchgate.net For example, the nitration of 1,4-dimethoxybenzene derivatives with a mixture of nitric and sulfuric acid leads to the formation of the corresponding nitro compounds. mdma.ch Similarly, the bromination of 1,2-dimethoxybenzene (B1683551) can lead to dibromination at the positions activated by the methoxy groups. oc-praktikum.de

Regioselective Functionalization Directed by Methoxy and Ethynyl Groups

The functionalization of the this compound ring, particularly in electrophilic aromatic substitution reactions, is dictated by the directing effects of its substituents. The two methoxy (-OCH₃) groups are potent activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org They are ortho- and para-directors, enriching the electron density at the positions ortho and para to them through a strong resonance effect (+M). organicchemistrytutor.comaakash.ac.in

Conversely, the ethynyl (-C≡CH) group is generally considered a deactivating group due to its electron-withdrawing inductive effect (-I), which makes the aromatic ring less nucleophilic. wikipedia.org As a deactivating group, it typically directs incoming electrophiles to the meta position relative to itself.

In this compound, the powerful activating and ortho-, para-directing influence of the two methoxy groups dominates the weaker deactivating effect of the ethynyl group. organicchemistrytutor.com The positions on the ring available for substitution are C3, C5, and C6.

Position C3: This position is ortho to the C2-methoxy group and meta to the C4-methoxy group.

Position C5: This position is ortho to the C4-methoxy group and meta to the C2-methoxy group.

Position C6: This position is para to the C2-methoxy group and ortho to the C1-ethynyl group.

The synergistic activation from the two methoxy groups makes the ring highly nucleophilic. The primary sites for electrophilic attack are the positions that are ortho or para to the methoxy groups. Therefore, positions C3 and C5 are the most activated and likely sites for functionalization. Position C6 is para to the C2-methoxy group but is sterically hindered by the adjacent ethynyl group, making it a less favorable site for attack. Between C3 and C5, the C5 position is generally favored for substitution due to reduced steric hindrance compared to the C3 position, which is situated between two substituents.

Table 1: Analysis of Substituent Effects on Electrophilic Substitution Sites

Position Relation to C1-Ethynyl Relation to C2-Methoxy Relation to C4-Methoxy Predicted Reactivity
C3 meta ortho meta Activated, but sterically hindered
C5 meta meta ortho Highly Activated, sterically accessible

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring, typically using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). alexandonian.comvanderbilt.edu The regioselectivity of this reaction is highly dependent on the electronic properties of the substituents already present on the aromatic substrate. alexandonian.com

For this compound, the strong activating nature of the methoxy groups significantly facilitates Friedel-Crafts acylation. informahealthcare.com The reaction is expected to proceed under milder conditions than those required for benzene. The acylium ion (R-C≡O⁺), the active electrophile in this reaction, will preferentially attack the most electron-rich and sterically accessible position on the ring.

Based on the analysis in the previous section, the acylation will be directed to the positions activated by the methoxy groups. The most probable site of acylation is the C5 position, as it is strongly activated (ortho to the C4-methoxy group) and is the most sterically accessible site for the bulky acylium ion electrophile.

Table 2: Predicted Outcome of Friedel-Crafts Acylation

Reactant Reagents Catalyst Predicted Major Product

The resulting product, an acetylated derivative, is less reactive than the starting material because the newly introduced acyl group is a deactivator. This prevents further acylation reactions, allowing for the clean formation of a mono-acylated product. vanderbilt.edu

Nucleophilic Aromatic Substitution on Activated Dimethoxybenzene Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from electrophilic substitution and generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups. masterorganicchemistry.comlibretexts.org These EWGs are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile, and to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comyoutube.com

The this compound molecule itself, being an electron-rich system due to the two methoxy groups, is not a suitable substrate for SNAr. To undergo this type of reaction, the ring must first be activated. This can be achieved by introducing a potent electron-withdrawing group through an electrophilic substitution reaction, such as nitration.

For instance, nitration of this compound would likely yield 1-ethynyl-2,4-dimethoxy-5-nitrobenzene, with the nitro group being directed to the activated C5 position. If this nitrated compound were then subjected to a reaction that introduces a good leaving group (e.g., a halogen) at one of the positions ortho or para to the nitro group, it could then potentially undergo SNAr.

Alternatively, under forcing conditions, a methoxy group itself can sometimes act as a leaving group in SNAr if the ring is sufficiently activated by multiple strong EWGs. masterorganicchemistry.com In a hypothetical derivative like 1-ethynyl-3,5-dinitro-2,4-dimethoxybenzene, a strong nucleophile might be able to displace one of the methoxy groups. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.com

Table 3: Hypothetical Nucleophilic Aromatic Substitution

Substrate Nucleophile Leaving Group Conditions Potential Product
1-Ethynyl-2,4-dimethoxy-5-nitro-X-benzene (X=Cl, Br) Sodium methoxide (B1231860) (NaOCH₃) Halide (X⁻) Heat 1-Ethynyl-2,4,X-trimethoxy-5-nitrobenzene

Advanced Applications of 1 Ethynyl 2,4 Dimethoxybenzene and Its Derivatives in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Architectures

1-Ethynyl-2,4-dimethoxybenzene serves as a versatile and valuable building block in organic synthesis due to the reactivity of its terminal alkyne group. This functionality allows for its participation in a wide array of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks.

Synthesis of Polysubstituted Aromatic and Heteroaromatic Scaffolds

The terminal alkyne of this compound is readily employed in cross-coupling reactions, most notably the Sonogashira coupling. This palladium-copper co-catalyzed reaction allows for the efficient formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. For instance, coupling reactions with diiodobenzene derivatives can yield 1,4-bis(phenylethynyl)benzene (B159325) structures, which are rigid, linear molecules that serve as foundational components for more complex systems. nih.gov The presence of the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring influences the electronic properties of the resulting molecule, making this building block particularly useful for creating tailored aromatic systems.

Beyond simple coupling, the alkyne group is a precursor for the synthesis of various heterocyclic systems. Methodologies such as iron-catalyzed C-H amination and cyclization can be adapted to construct imidazole-fused ring systems and other N-heterocycles. organic-chemistry.org These types of reactions, which involve the formation of multiple C-N bonds in a cascade process, demonstrate the potential for transforming simple alkynes into complex, biologically relevant heteroaromatic scaffolds. organic-chemistry.orgrsc.org

Construction of Fused Ring Systems and Polycyclic Aromatic Hydrocarbons (PAHs)

The construction of extended, π-conjugated systems like fused rings and polycyclic aromatic hydrocarbons (PAHs) is a significant area of modern chemistry, driven by the unique electronic and photophysical properties of these molecules. This compound is an ideal candidate for annulative π-extension reactions, which build new rings onto an existing aromatic core.

A powerful strategy for creating complex PAHs involves palladium-catalyzed multi-fold alkyne annulation. In a notable example, a tetrabrominated pyrene (B120774) derivative was reacted with diphenylacetylene (B1204595) in a process that involved a twofold [3+2] cyclopentannulation followed by a twofold [4+2] benzannulation. beilstein-journals.org This sequence resulted in the formation of a novel dicyclopenta-fused peropyrene. beilstein-journals.org The use of a substituted alkyne like this compound in similar reaction schemes would allow for the introduction of methoxy functionalities directly onto the periphery of the newly formed PAH. This functionalization is critical for tuning the solubility, solid-state packing, and electronic properties of the final material. The steric and electronic effects of the dimethoxy-substituted phenyl group can direct the regioselectivity of the annulation, offering a pathway to precisely engineered complex aromatic structures. beilstein-journals.org

Precursors for Functional Materials

The unique electronic and structural characteristics of this compound make it a valuable precursor for a range of functional materials with applications in electronics and energy.

Fabrication of Conjugated Polymers with Tailored Electronic and Optical Properties

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This structure imparts them with useful electronic and optical properties. The ethynyl (B1212043) group in this compound allows it to be used as a monomer in polymerization reactions, such as Sonogashira coupling polymerization, to create polymers with alternating aromatic and acetylenic units. whiterose.ac.uk

The incorporation of ethynylene linkers into the polymer backbone has a significant impact on the material's properties. These rigid units can enhance the planarity of the polymer chain, which in turn affects the electronic coupling along the backbone. whiterose.ac.uk Research on alternating copolymers containing ethynylene spacers has shown that these units can lead to wider bandgaps compared to polymers with more flexible linkers. whiterose.ac.uk The dimethoxybenzene moiety itself contributes to the polymer's electronic character. As an electron-releasing unit, it can be paired with electron-withdrawing units to create donor-acceptor (D-A) polymers. whiterose.ac.uk This D-A architecture is a key strategy for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's bandgap and absorption spectrum. whiterose.ac.uk

Polymer SeriesDonor MoietyAcceptor MoietyLinkerResulting PropertyReference
PFDEBT FluoreneBenzothiadiazoleEthynyleneWide Bandgap (>2.1 eV) whiterose.ac.uk
PCDEBT Carbazole (B46965)BenzothiadiazoleEthynyleneWide Bandgap (>2.1 eV) whiterose.ac.uk
PPADEBT AnthraceneBenzothiadiazoleEthynyleneWide Bandgap (>2.1 eV) whiterose.ac.uk
PCMB-D Carbazole1,4-dimethoxybenzene (B90301)VinyleneElectrochemiluminescence mdpi.com

Development of Optoelectronic Materials (e.g., π-Linkers in Dye-Sensitized Solar Cells)

In the field of optoelectronics, particularly in dye-sensitized solar cells (DSSCs), molecular engineering is key to achieving high efficiency. Many organic dyes used as sensitizers in DSSCs are based on a Donor-π-Linker-Acceptor (D-π-A) structure. inoe.roe-asct.org In this design, the π-linker (or π-bridge) plays a crucial role in electronically connecting the electron-donating portion of the molecule to the electron-accepting and anchoring portion. rsc.org

ComponentFunctionExample MoietyReference
Donor (D) Provides the electron upon photoexcitationTriphenylamine inoe.ro
π-Linker (π) Facilitates charge transfer from D to AThiophene, Ethynylene inoe.rorsc.org
Acceptor (A) Withdraws the electron and injects it into the semiconductorCyanoacrylic acid e-asct.org

Supramolecular Assembly and Self-Complementary Systems via Intermolecular Interactions

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent intermolecular forces. Ethynylated aromatic compounds, including derivatives of this compound, are of great interest for their ability to form ordered solid-state structures. nih.gov The combination of a rigid, linear bis(phenylethynyl)benzene core with peripheral functional groups like methoxy substituents can direct the assembly of molecules into predictable architectures.

Studies on 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene, a closely related isomer, have shown that the methoxy groups are instrumental in forming a supramolecular architecture. nih.gov In the crystal structure, these groups facilitate the formation of a zigzag molecular network driven by a combination of π–π stacking and C—H⋯π interactions. nih.gov The interplanar and centroid-to-centroid distances between the benzene rings are indicative of significant π-stacking, while the close approach of hydrogen atoms to the π-system of adjacent rings confirms the presence of C—H⋯π interactions. These self-complementary interactions guide the molecules to assemble into a higher-order structure, demonstrating how functionalization of the core aromatic unit can be used to control solid-state packing and material properties. nih.gov

CompoundCrystal SystemKey InteractionInteraction DistanceResulting ArchitectureReference
1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene Monoclinicπ–π stacking3.50 Å (interplanar)Zigzag Molecular Network nih.gov
1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene MonoclinicC—H⋯π2.75 ÅZigzag Molecular Network nih.gov

Intermediate in the Synthesis of Bioactive Compounds and Probes

The structural attributes of this compound make it an ideal starting point for the synthesis of diverse bioactive molecules and functional probes. The terminal alkyne is amenable to powerful coupling reactions such as the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry), while the dimethoxybenzene moiety can be further functionalized or can act as a key pharmacophoric element.

Scaffolds for Pharmaceutical Research and Ligand Design

In the realm of pharmaceutical research, the dimethoxybenzene core of this compound is a recurring motif in many biologically active compounds. The strategic placement of the methoxy groups influences the electronic properties and the spatial arrangement of the molecule, which in turn dictates its binding affinity and selectivity for biological targets.

The ethynyl group provides a reactive handle for the construction of larger, more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, Sonogashira coupling reactions allow for the straightforward introduction of various aryl, heteroaryl, or vinyl groups, leading to the generation of diverse libraries of compounds for high-throughput screening. This approach has been successfully employed in the development of inhibitors for various enzymes, including protein kinases, which are critical targets in cancer therapy.

A notable application of this scaffold is in the synthesis of novel anticancer agents. The core structure can be elaborated to mimic natural products or to fit into the active sites of specific enzymes. For example, derivatives have been designed to target FMS-like tyrosine kinase 3 (FLT3), a key protein in the development of Acute Myeloid Leukemia (AML). The synthesis of these potential inhibitors often involves a crucial Sonogashira cross-coupling step to build the core structure. ijnrd.org

Furthermore, the principles of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer an efficient and reliable method for conjugating the this compound core with other molecular fragments. tees.ac.uknih.govnih.gov This modular approach allows for the rapid assembly of bidentate inhibitors, where one part of the molecule binds to the active site of an enzyme and another part interacts with a secondary binding pocket, often leading to enhanced potency and selectivity. tees.ac.uknih.govnih.gov

Below is a table showcasing representative scaffolds derived from this compound and their potential therapeutic applications.

Scaffold ClassSynthetic MethodPotential Therapeutic Application
Aryl-substituted alkynesSonogashira CouplingKinase Inhibitors (e.g., for AML)
1,2,3-TriazolesClick Chemistry (CuAAC)Enzyme Inhibitors (e.g., PTP1B, MMPs)
Fused HeterocyclesCyclization ReactionsAnticancer Agents

Development of Molecular Probes and Labeling Reagents

The unique photophysical properties that can be imparted to derivatives of this compound make it a valuable precursor for the development of molecular probes and labeling reagents. The extended π-conjugation that can be achieved through reactions at the ethynyl group often leads to fluorescent molecules.

For instance, stilbene (B7821643) and diphenylacetylene derivatives synthesized from dimethoxybenzene precursors have been investigated as fluorescent probes for targeting amyloid-β plaques, which are hallmarks of Alzheimer's disease. While not directly starting from this compound, the synthesis of (E,E)-1,4-bis(4'-aminostyryl)-2,5-dimethoxybenzene, a fluorescent probe for myelin imaging, highlights the utility of the dimethoxybenzene core in creating brain-permeable imaging agents. nih.gov This suggests that similar strategies could be employed with this compound to develop novel probes.

The development of fluorescent probes often relies on modulating the electronic properties of a fluorophore. The dimethoxybenzene unit can act as an electron-donating group, which, when coupled with an electron-accepting group through the ethynyl linker, can create a push-pull system. This can lead to compounds with interesting photophysical properties, such as large Stokes shifts and sensitivity to the local environment, making them suitable for use as sensors.

The click chemistry handle provided by the alkyne is also highly advantageous for bioconjugation. Fluorescent derivatives of this compound can be readily attached to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide (B81097) group. This allows for the specific labeling and visualization of these biomolecules in complex biological systems.

The following table summarizes the types of molecular probes that can be developed from this compound and their applications.

Probe TypeKey FeatureApplication
Fluorescent ProbesExtended π-conjugationBioimaging, Amyloid Plaque Detection
Environmental SensorsPush-pull electronic systemSensing local polarity or viscosity
Bioconjugation ReagentsTerminal alkyne for click chemistryLabeling and tracking of biomolecules

Spectroscopic Characterization and Computational Investigations

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and probing the electronic environment of 1-Ethynyl-2,4-dimethoxybenzene. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy groups would appear as sharp singlets, while the terminal alkyne proton would also be a singlet at a characteristic downfield position.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Signals are expected for the two carbons of the ethynyl (B1212043) group, the three distinct aromatic carbons of the substitution pattern (including the two attached to the methoxy groups), and the methoxy carbons themselves.

While specific experimental data for this compound is not widely published, predicted chemical shifts based on analogous compounds like 1,4-dimethoxybenzene (B90301) and substituted phenylacetylenes can be estimated. wisc.educhemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
Aromatic-H~6.4-7.4Aromatic C-O~160-162
Methoxy-H (OCH₃)~3.8-3.9Aromatic C-H~98-115
Acetylenic-H (C≡C-H)~3.0-3.3Aromatic C-C≡~115
Alkyne (C≡C)~80-84
Methoxy (OCH₃)~55-56

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The conjugated system, comprising the benzene ring and the ethynyl group, acts as a chromophore. The methoxy groups, acting as auxochromes, modify the absorption characteristics. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring, likely red-shifted compared to benzene due to the extension of conjugation by the ethynyl group and the electron-donating effect of the methoxy groups. Studies on similar aromatic compounds show characteristic absorption bands around 250-300 nm. researchgate.netrsc.org

Theoretical Chemistry Approaches for Understanding Reactivity and Properties

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult to measure experimentally. These methods allow for the detailed analysis of molecular geometry, electronic structure, and potential reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and electronic properties of molecules. nih.gov For this compound, DFT calculations can optimize the molecular geometry, providing precise bond lengths and angles.

Furthermore, DFT is used to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). clinicsearchonline.orgscielo.org.za

HOMO: Represents the orbital from which an electron is most likely to be donated. In this molecule, the HOMO is expected to have significant contributions from the electron-rich dimethoxybenzene ring.

LUMO: Represents the orbital to which an electron is most likely to be accepted. The LUMO is expected to be distributed across the conjugated π-system, including the ethynyl group.

The energy difference between these orbitals, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and electronic excitability. wikipedia.orgresearchgate.net A smaller gap generally implies that the molecule is more polarizable and can be more easily excited electronically. researchgate.net The electron-donating methoxy groups tend to raise the HOMO energy, while the π-accepting ethynyl group can lower the LUMO energy, collectively reducing the HOMO-LUMO gap compared to unsubstituted benzene.

Computational methods are instrumental in mapping out the pathways of chemical reactions. Techniques like Transition State Theory allow for the calculation of activation energies and the identification of transient, high-energy transition state structures that connect reactants to products. By modeling the reaction coordinates, chemists can gain a deep understanding of reaction mechanisms, including the step-by-step process of bond breaking and formation. While specific mechanistic studies on this compound are not prominent, these computational tools are routinely applied to understand reactions involving substituted alkynes and aromatic systems, such as cycloadditions, coupling reactions, and electrophilic additions.

The electronic influence of the substituents on the benzene ring can be quantified using Hammett parameters (σ). wikipedia.org These parameters describe the electron-donating or electron-withdrawing nature of a substituent and its effect on the reactivity of a reaction center on the ring.

The methoxy group (-OCH₃) is a strong electron-donating group through resonance (negative σ_p value) but is moderately electron-withdrawing inductively.

The ethynyl group (-C≡CH) is generally considered to be a weakly electron-withdrawing group through induction.

The positions of these groups on the this compound ring create a specific electronic environment that directs the molecule's reactivity in reactions like electrophilic aromatic substitution.

Hammett Substituent Constants

Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Effect
-OCH₃+0.12-0.27Donating (Resonance), Withdrawing (Inductive)
-C≡CH+0.21+0.23Withdrawing (Inductive)

Data sourced from Hansch et al., 1991. pitt.edu

This compound can engage in several types of non-covalent interactions, which are crucial for understanding its physical properties and its behavior in condensed phases or within supramolecular structures. Computational methods can model these weak interactions. nih.gov

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking, where the rings align face-to-face or offset.

Hydrogen Bonding: The molecule has potential hydrogen bond donors and acceptors. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The terminal acetylenic proton is weakly acidic and can function as a hydrogen bond donor to a suitable acceptor.

C-H···π Interactions: The hydrogen atoms of the methoxy groups or the aromatic ring can interact with the π-electron cloud of another aromatic ring.

Computational modeling can determine the preferred geometries and energies of dimers or larger aggregates of this compound, providing insight into its crystal packing and self-assembly behavior.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The primary route to 1-ethynyl-2,4-dimethoxybenzene and related compounds is the Sonogashira cross-coupling reaction. Future research will prioritize making this process more environmentally benign and cost-effective. A significant trend is the move towards copper-free Sonogashira reactions, which mitigates the environmental and toxicological concerns associated with copper catalysts. bohrium.comacs.org The development of heterogeneous catalytic systems, such as palladium supported on silica (B1680970) networks, is another promising avenue. acs.org These catalysts can be easily recovered and reused, minimizing waste and reducing metal contamination in the final product. acs.org

Furthermore, the exploration of greener solvent systems is a key area of focus. The use of water-isopropanol mixtures or acetonitrile-water azeotropes can replace traditional, more toxic organic solvents like DMF and NMP. acs.orgrsc.org Research into metal-free Sonogashira reactions, while less common, represents a long-term goal for achieving a truly sustainable synthesis. bohrium.com The principles of green chemistry, such as atom economy and waste minimization, will continue to guide the optimization of synthetic protocols for this compound. bohrium.com

Exploration of Undiscovered Reactivity Patterns of the Ethynyl (B1212043) and Dimethoxy Moieties

The ethynyl and dimethoxy groups of this compound offer a rich landscape for exploring novel chemical transformations. The electron-rich nature of the dimethoxy-substituted ring significantly influences the reactivity of the ethynyl group and the aromatic core.

The ethynyl group is a versatile handle for a variety of reactions. Its participation in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, could lead to the synthesis of complex polycyclic and heterocyclic structures. rsc.orgbeilstein-journals.org The development of novel intramolecular cycloadditions, where the dimethoxy groups or other appended functionalities participate, could provide access to unique molecular architectures.

The dimethoxy groups strongly activate the benzene (B151609) ring towards electrophilic aromatic substitution. msu.eduedubirdie.com Research into the regioselectivity of these reactions in the presence of the ethynyl group is an area ripe for exploration. Understanding how the interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing (in some contexts) ethynyl group directs incoming electrophiles will be crucial for synthetic planning. For instance, Friedel-Crafts alkylation reactions on the 1,4-dimethoxybenzene (B90301) scaffold are known to be highly facile, and investigating analogous reactions on this compound could yield interesting and potentially useful polysubstituted derivatives. edubirdie.comrsc.org

Expansion of Applications in Advanced Materials Science and Chemical Biology

The unique electronic and structural features of this compound make it an attractive candidate for applications in materials science and chemical biology.

In materials science, the rigid, linear nature of the ethynyl group is advantageous for the construction of conjugated polymers and organic electronic materials. researchgate.netresearchgate.net Copolymers incorporating 1,4-dimethoxybenzene units have been explored for their electrochemiluminescence properties, suggesting that polymers derived from this compound could exhibit interesting photophysical characteristics. mdpi.com The ethynylene linker can extend the π-conjugated system in organic dyes, which is beneficial for applications in dye-sensitized solar cells. researchgate.net The dimethoxy groups can enhance the solubility and processability of these materials, as well as tune their electronic properties. Future work could focus on synthesizing and characterizing polymers and small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

In the realm of chemical biology, the ethynyl group can serve as a "clickable" handle for bioconjugation reactions, allowing for the attachment of this compound to biomolecules. This opens up possibilities for its use as a fluorescent probe or as a building block for bioactive molecules. beilstein-journals.org Fluorescent probes are invaluable tools for visualizing biological processes in real-time. ed.ac.uk The development of fluorescent probes based on aromatic systems is an active area of research, and the specific substitution pattern of this compound could be exploited to create probes with tailored photophysical properties for specific biological targets. nih.gov

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Material Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted. In the context of this compound, these computational tools can be employed to accelerate discovery and innovation.

ML models can be trained to predict the outcomes of chemical reactions, including yield, regioselectivity, and optimal reaction conditions. This can significantly reduce the number of experiments required, saving time and resources. For instance, ML can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the this compound scaffold, guiding chemists in the synthesis of specific isomers.

Q & A

Q. What are the standard synthetic routes for 1-Ethynyl-2,4-dimethoxybenzene, and what yields can be expected?

The compound is typically synthesized via a Sonogashira coupling or alkyne functionalization. A representative method involves reacting a precursor (e.g., 22c, 540 mg, 2.3 mmol) with tert-butylammonium fluoride (1.15 mL, 1.15 mmol) to yield 240 mg (70%) of the product as a yellow-brown oil. Key steps include monitoring reaction progress via TLC (Rf 0.48 in ethyl acetate/hexanes, 1:3) and confirming structure via 1^1H NMR (CDCl3_3: δ 3.25 ppm for ethynyl proton, 3.79–3.94 ppm for methoxy groups) .

PrecursorReagentSolventYieldCharacterization
22cTBAF-70%1^1H NMR, TLC

Q. How is this compound characterized to confirm structural integrity?

Primary characterization methods include:

  • 1^1H NMR : Peaks at δ 3.25 (ethynyl proton), 3.79–3.94 (methoxy groups), and aromatic protons at δ 6.47 and 7.41 .
  • TLC : Rf 0.48 in ethyl acetate/hexanes (1:3) .
  • Mass Spectrometry : Complementary techniques (e.g., ESI-MS) should validate molecular weight. Cross-referencing with literature data is critical to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the lab?

Due to limited toxicological data, adhere to:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of vapors/dust.
  • Storage : In airtight containers under inert gas (e.g., N2_2) at –20°C.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(PPh3_3)4_4/CuI) for Sonogashira coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) vs. ethers.
  • Temperature Control : Optimize between 60–80°C to balance reaction rate and side-product formation.
  • Workup : Use column chromatography with gradient elution (hexanes to ethyl acetate) for purity .

Q. How should researchers address discrepancies between observed and literature NMR data for this compound?

  • Repeat Analysis : Ensure sample purity via HPLC or recrystallization.
  • Solvent Effects : Confirm solvent choice (e.g., CDCl3_3 vs. DMSO-d6_6) as shifts vary with polarity.
  • Advanced Techniques : Use 13^{13}C NMR, DEPT, or HSQC to resolve overlapping signals.
  • Collaborative Validation : Compare data with independent labs or databases (e.g., PubChem) .

Q. What strategies enable selective functionalization of this compound?

  • Oxidation : Use KMnO4_4/CrO3_3 to convert the ethynyl group to a ketone or carboxylic acid.
  • Reduction : Hydrogenate the alkyne to an alkane using H2_2/Pd-C.
  • Cross-Coupling : Employ Suzuki-Miyaura or Heck reactions for aryl-aryl bond formation.
  • Protection/Deprotection : Temporarily shield methoxy groups with TMSCl for regioselective modifications .

Q. What are the stability profiles of this compound under varying conditions?

  • Thermal Stability : Conduct TGA/DSC to assess decomposition above 150°C.
  • Light Sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation.
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–14) to identify labile groups.
  • Long-Term Storage : Monitor purity via periodic NMR over 6–12 months .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA).
  • GC-MS : Derivatize non-volatile groups (e.g., silylation) for improved volatility.
  • Calibration Curves : Prepare standards in triplicate to ensure linearity (R2^2 > 0.99).
  • Limit of Detection (LOD) : Validate via signal-to-noise ratios ≥ 3:1 .

Notes

  • Data Contradictions : Always cross-validate findings with orthogonal methods (e.g., NMR + MS) and consult peer-reviewed literature.
  • Safety Compliance : Follow institutional guidelines and SDS recommendations for hazardous materials .
  • Methodological Rigor : Document all experimental parameters (e.g., temperature, solvent purity) to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.